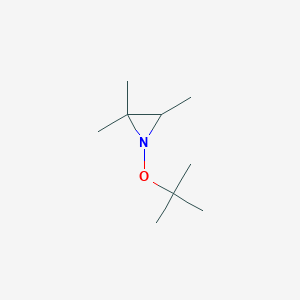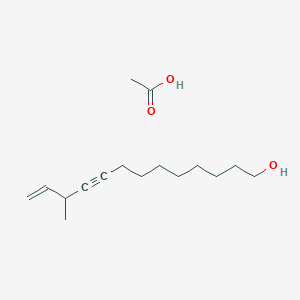
Acetic acid;11-methyltridec-12-en-9-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;11-methyltridec-12-en-9-yn-1-ol is a chemical compound with the molecular formula C15H26O2 It is a derivative of acetic acid and features a complex structure with multiple functional groups, including an alkyne, an alkene, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-methyltridec-12-en-9-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 11-methyltridec-12-en-9-yn-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester linkage between the acetic acid and the alcohol group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;11-methyltridec-12-en-9-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 11-methyltridec-12-en-9-yn-1-one or 11-methyltridec-12-en-9-yn-1-oic acid.
Reduction: Formation of 11-methyltridecane.
Substitution: Formation of 11-methyltridec-12-en-9-yn-1-chloride and subsequent derivatives.
Applications De Recherche Scientifique
Acetic acid;11-methyltridec-12-en-9-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;11-methyltridec-12-en-9-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-methyltridec-12-en-9-yn-1-ol: Lacks the acetic acid moiety but shares similar structural features.
Acetic acid;11-methyltridec-12-en-9-yn-1-one: Contains a ketone group instead of a hydroxyl group.
Acetic acid;11-methyltridec-12-en-9-yn-1-oic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Acetic acid;11-methyltridec-12-en-9-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an alkyne and an alkene group allows for diverse chemical transformations, while the hydroxyl group provides opportunities for hydrogen bonding and other interactions.
Propriétés
Numéro CAS |
66182-06-7 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
acetic acid;11-methyltridec-12-en-9-yn-1-ol |
InChI |
InChI=1S/C14H24O.C2H4O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15;1-2(3)4/h3,14-15H,1,4-9,11,13H2,2H3;1H3,(H,3,4) |
Clé InChI |
IQAZPIIFRBSPPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C#CCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)

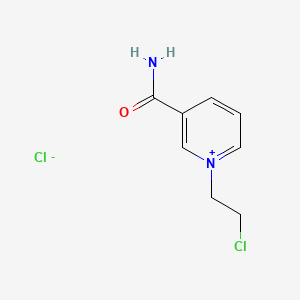

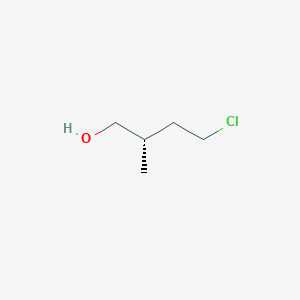
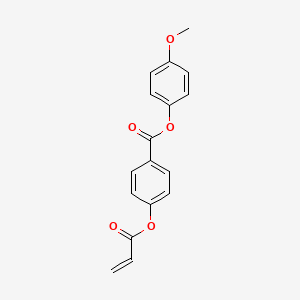
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
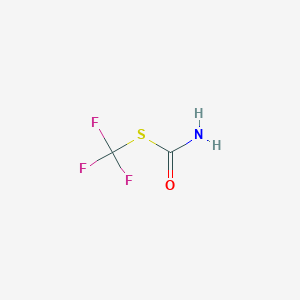
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
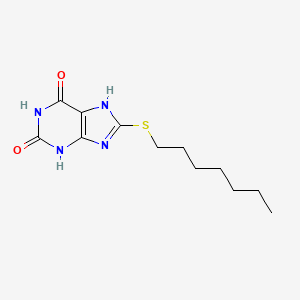
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
